molecular formula C26H31N3O B11416193 N-(3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}propyl)cyclohexanecarboxamide

N-(3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}propyl)cyclohexanecarboxamide

Cat. No.: B11416193
M. Wt: 401.5 g/mol
InChI Key: QDMRNHHVXRHWDL-JLHYYAGUSA-N
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Description

N-(3-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}propyl)cyclohexanecarboxamide is a complex organic compound with a molecular formula of C26H31N3O. This compound is characterized by its unique structure, which includes a benzimidazole ring, a phenylprop-2-en-1-yl group, and a cyclohexanecarboxamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}propyl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole ring is then alkylated with 3-phenylprop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.

    Amidation: The resulting intermediate is reacted with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzimidazole ring or the phenylprop-2-en-1-yl group, potentially yielding hydrogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring or the cyclohexanecarboxamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce hydrogenated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(3-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}propyl)cyclohexanecarboxamide exerts its effects is likely related to its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazoles: These compounds share a similar benzimidazole core and phenylprop-2-enoyl group but differ in their substituents.

    N-[2-[1-(3-phenylprop-2-enyl)-2-benzimidazolyl]ethyl]cyclohexanecarboxamide: This compound is structurally similar but has different substituents on the benzimidazole ring.

Uniqueness

N-(3-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}propyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H31N3O

Molecular Weight

401.5 g/mol

IUPAC Name

N-[3-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]propyl]cyclohexanecarboxamide

InChI

InChI=1S/C26H31N3O/c30-26(22-14-5-2-6-15-22)27-19-9-18-25-28-23-16-7-8-17-24(23)29(25)20-10-13-21-11-3-1-4-12-21/h1,3-4,7-8,10-13,16-17,22H,2,5-6,9,14-15,18-20H2,(H,27,30)/b13-10+

InChI Key

QDMRNHHVXRHWDL-JLHYYAGUSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)NCCCC2=NC3=CC=CC=C3N2C/C=C/C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)C(=O)NCCCC2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4

Origin of Product

United States

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